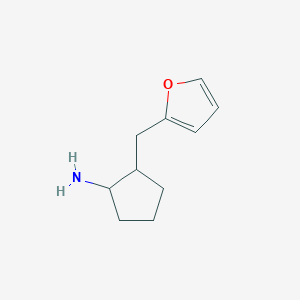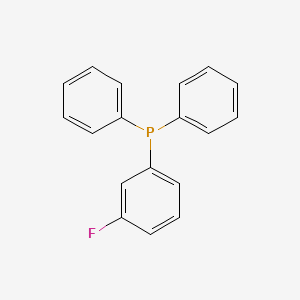![molecular formula C10H16O B14720481 2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane CAS No. 21643-10-7](/img/structure/B14720481.png)
2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Prop-2-en-1-yl)oxy]bicyclo[221]heptane is a bicyclic organic compound characterized by a unique structure that includes a bicyclo[221]heptane core with a prop-2-en-1-yloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of cyclopentadiene with an appropriate alkene can yield the desired bicyclo[2.2.1]heptane derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles under basic conditions
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Saturated bicyclic compounds.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives
Wissenschaftliche Forschungsanwendungen
2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of polymers and other materials with unique properties
Wirkmechanismus
The mechanism of action of 2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane involves its interaction with molecular targets through its functional groups. The prop-2-en-1-yloxy group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. This compound can interact with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but without the prop-2-en-1-yloxy substituent.
2-Methylbicyclo[2.2.1]heptane: A derivative with a methyl group instead of the prop-2-en-1-yloxy group.
7-Oxabicyclo[2.2.1]heptane: A compound with an oxygen atom in the bicyclic ring
Uniqueness: 2-[(Prop-2-en-1-yl)oxy]bicyclo[22This substituent allows for a wider range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
21643-10-7 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2-prop-2-enoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16O/c1-2-5-11-10-7-8-3-4-9(10)6-8/h2,8-10H,1,3-7H2 |
InChI-Schlüssel |
PTLUPRWLIIRQMV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


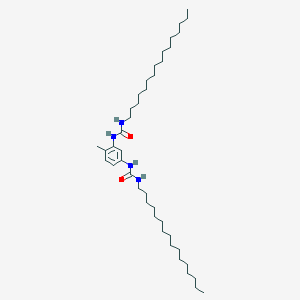

![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
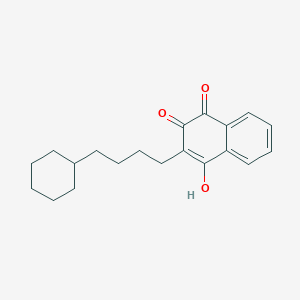
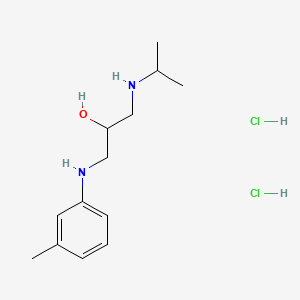

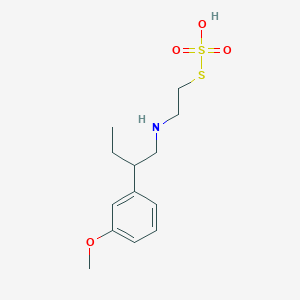

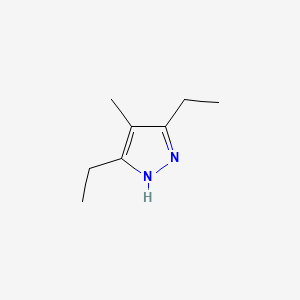
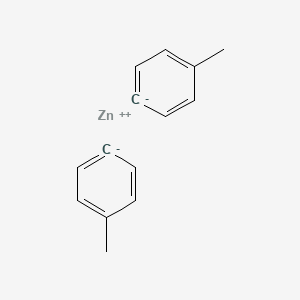
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
